molecular formula C24H19N3O2 B5737175 4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide

4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide

カタログ番号: B5737175
分子量: 381.4 g/mol
InChIキー: COJSTBFWIRHRKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide, also known as PHA-848125, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs play an important role in cell cycle regulation, and their dysregulation is associated with many diseases, including cancer. PHA-848125 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

作用機序

4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide inhibits CDKs, which are enzymes that regulate the cell cycle. CDKs are involved in many cellular processes, including DNA replication and cell division. By inhibiting CDKs, this compound prevents cancer cells from dividing and growing. This compound has been shown to specifically inhibit CDK2, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which cancer cells form new blood vessels to support their growth. In addition, this compound has been shown to have anti-inflammatory effects and to protect neurons from damage in animal models of Alzheimer's disease.

実験室実験の利点と制限

One advantage of 4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is its specificity for CDK2, which is overexpressed in many types of cancer. This specificity makes this compound a potentially effective therapeutic agent for cancer treatment. However, one limitation of this compound is its relatively low potency compared to other CDK inhibitors. This low potency may limit its effectiveness in clinical settings.

将来の方向性

There are several future directions for research on 4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide. One direction is to investigate its potential use in combination with other chemotherapy agents or radiation therapy. Another direction is to investigate its potential use in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to optimize the synthesis of this compound and to improve its potency and selectivity.

合成法

The synthesis of 4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide involves several steps, including the preparation of intermediates and the final coupling reaction. The synthesis method has been described in detail in several research articles, and it involves the use of various reagents and solvents. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

科学的研究の応用

4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of cancer cells and induces cell death. This compound has also been shown to sensitize cancer cells to radiation therapy and other chemotherapy agents. In addition to cancer, this compound has also been investigated for its potential use in other diseases, such as Alzheimer's disease and multiple sclerosis.

特性

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-16-11-13-18(14-12-16)23(25)27-29-24(28)20-15-22(17-7-3-2-4-8-17)26-21-10-6-5-9-19(20)21/h2-15H,1H3,(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJSTBFWIRHRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。